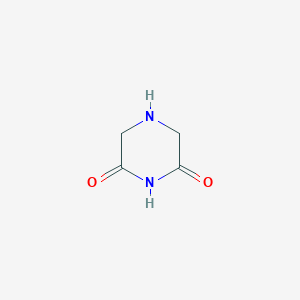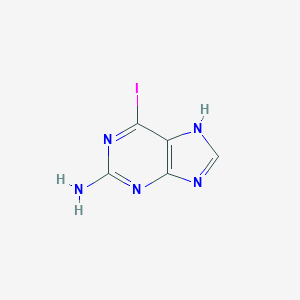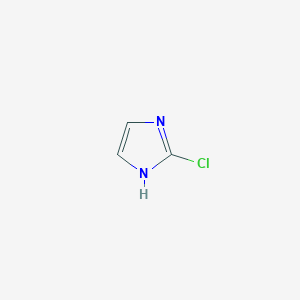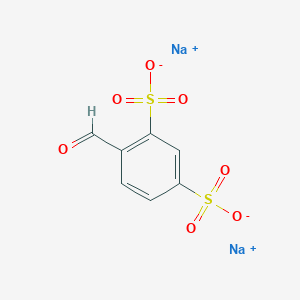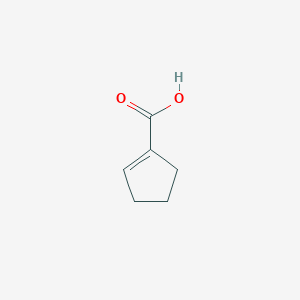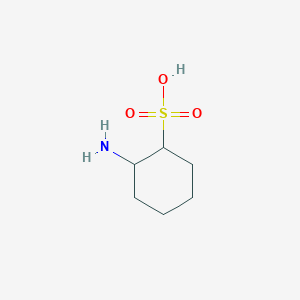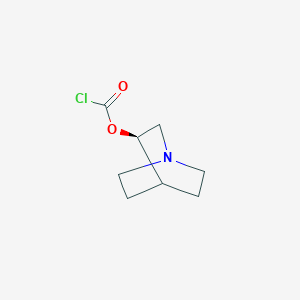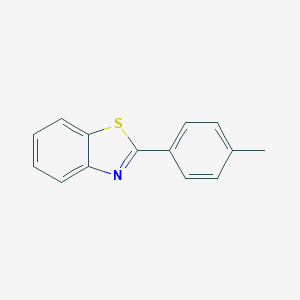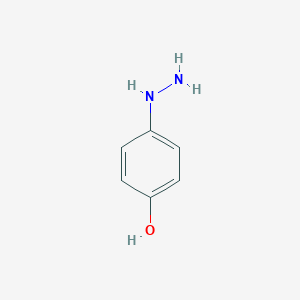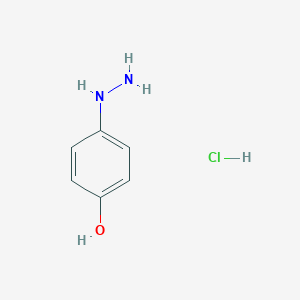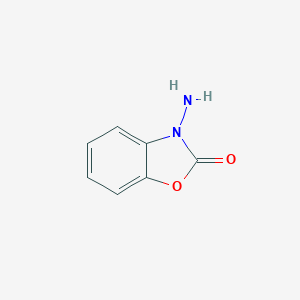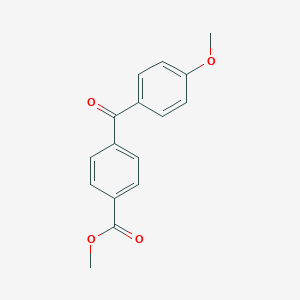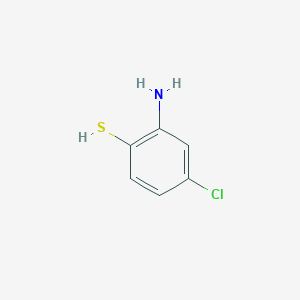![molecular formula C22H24N2O B107461 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-96-3](/img/structure/B107461.png)
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemische Und Physiologische Effekte
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. It has also been shown to induce the expression of certain genes, such as p53, which is a tumor suppressor gene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. It has also been shown to have low toxicity in animal studies, which is a promising characteristic for further investigation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for further research.
Zukünftige Richtungen
There are several future directions for research on 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is investigating its potential as a treatment for other diseases, such as viral infections and autoimmune diseases. Another area of interest is investigating its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human trials.
Synthesemethoden
The synthesis of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 2-methylphenylhydrazine, which is then reacted with cyclohexanone to obtain the intermediate product. The intermediate is then reacted with 7-methoxyindole-2-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have potential applications in various areas of biomedical research. One of the main areas of interest is cancer research, where this compound has been shown to have anti-cancer properties. It has also been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18391-96-3 |
|---|---|
Produktname |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-15-9-4-5-12-18(15)23-21(25)20-22(13-6-3-7-14-22)17-11-8-10-16(2)19(17)24-20/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
WCUHPJLMKAZIPH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
Synonyme |
2'-(2-Methylphenylaminocarbonyl)-7'-methylspiro[cyclohexane-1,3'-[3H]indole] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



